

Spectroscopic Data of 4-Hydroxymethyl-2acetyl-pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxymethyl-2-acetyl-pyridine

Cat. No.: B3064520 Get Quote

Disclaimer: As of late 2025, a comprehensive search of scientific literature and spectral databases has revealed a lack of published experimental spectroscopic data (NMR, IR, MS) specifically for **4-Hydroxymethyl-2-acetyl-pyridine**. This guide, therefore, presents a detailed prediction of the expected spectroscopic characteristics based on the analysis of structurally related compounds. The experimental protocols provided are generalized for the analysis of novel organic compounds of this nature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the anticipated spectroscopic properties of **4-Hydroxymethyl-2-acetyl-pyridine**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxymethyl-2-acetyl-pyridine**. These predictions are derived from the known spectral data of 2-acetylpyridine and 4-(hydroxymethyl)pyridine.

Table 1: Predicted ¹H NMR Spectral Data for **4-Hydroxymethyl-2-acetyl-pyridine**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.6	Doublet	1H	H6 (Pyridine)
~7.9	Doublet	1H	H3 (Pyridine)
~7.5	Doublet of doublets	1H	H5 (Pyridine)
~4.8	Singlet	2H	-CH₂OH
~5.5	Singlet (broad)	1H	-OH
~2.7	Singlet	3H	-C(O)CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for **4-Hydroxymethyl-2-acetyl-pyridine**

Chemical Shift (δ, ppm)	Assignment
~200	C=O (Acetyl)
~153	C2 (Pyridine)
~150	C4 (Pyridine)
~149	C6 (Pyridine)
~122	C3 (Pyridine)
~120	C5 (Pyridine)
~63	-CH₂OH
~26	-C(O)CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for 4-Hydroxymethyl-2-acetyl-pyridine



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (Alcohol)
~3050	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Ketone)
~1600, ~1580	Medium-Strong	C=C and C=N stretch (Pyridine ring)
~1400	Medium	C-H bend (Aliphatic)
~1050	Strong	C-O stretch (Primary alcohol)

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxymethyl-2-acetyl-pyridine

m/z	Predicted Fragment
151	[M] ⁺ (Molecular Ion)
136	[M - CH ₃] ⁺
122	[M - CHO]+
108	[M - C(O)CH₃] ⁺
93	[Pyridine-CH ₂] ⁺
78	[Pyridine]+
43	[CH₃CO] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a novel compound such as **4-Hydroxymethyl-2-acetyl-pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.



- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

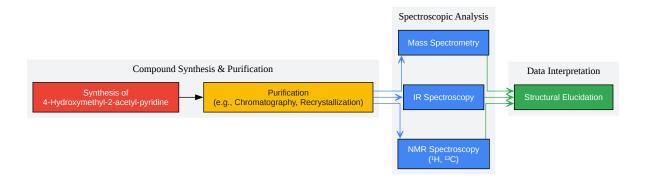
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to fragmentation.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

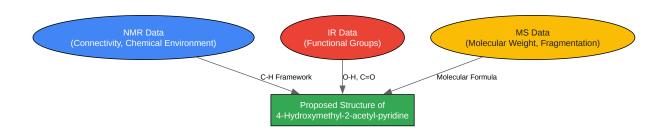


The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.



Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.



Click to download full resolution via product page

Caption: Integration of spectroscopic data for structural elucidation.







To cite this document: BenchChem. [Spectroscopic Data of 4-Hydroxymethyl-2-acetyl-pyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3064520#spectroscopic-data-of-4-hydroxymethyl-2-acetyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com